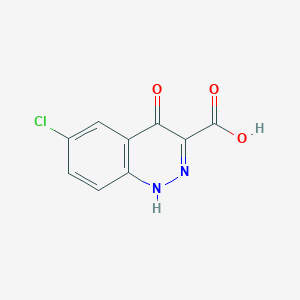

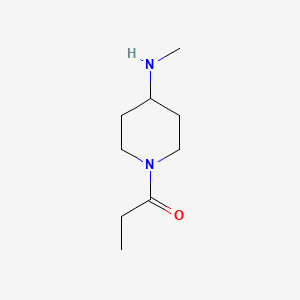

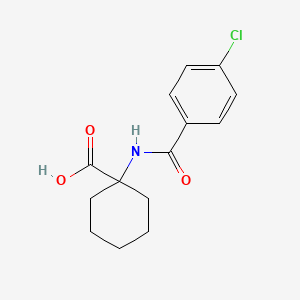

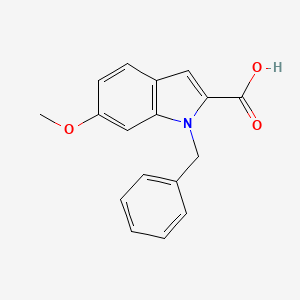

![molecular formula C20H21N3O3 B3165738 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine CAS No. 902938-89-0](/img/structure/B3165738.png)

2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine

Overview

Description

2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .

Mechanism of Action

Target of Action

The primary target of the compound 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have three different subtypes: α1A-, α1B-, and α1D-ARs . They play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-ARs, by acting as a ligand . It binds to these receptors, which are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The binding affinity of this compound for alpha1-adrenergic receptors ranges from 22 nM to 250 nM .

Biochemical Pathways

The activation or blockade of α1-ARs is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s interaction with α1-ARs can influence these biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .

Result of Action

The compound’s action results in changes at the molecular and cellular level. By binding to α1-ARs, it can influence the contraction of smooth muscles in various parts of the body, including blood vessels, the lower urinary tract, and the prostate . This can have therapeutic effects in the treatment of various disorders, as mentioned earlier.

Biochemical Analysis

Biochemical Properties

2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine plays a significant role in biochemical reactions, particularly in its interactions with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors involved in various physiological processes, including the contraction of smooth muscles in blood vessels and the lower urinary tract . The compound exhibits affinity for these receptors, potentially acting as an antagonist, which can influence the signaling pathways mediated by catecholamines such as noradrenaline and epinephrine .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving alpha1-adrenergic receptors. This modulation can lead to changes in gene expression and cellular metabolism, affecting processes such as smooth muscle contraction and neurotransmitter release . The compound’s impact on these pathways highlights its potential therapeutic applications in conditions like hypertension and benign prostate hyperplasia.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with alpha1-adrenergic receptors. This binding inhibits the receptor’s activity, preventing the usual response to endogenous catecholamines . The compound’s structure allows it to fit into the receptor’s binding site, blocking the interaction with natural ligands and thereby modulating downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its activity over extended periods . Degradation products may form over time, potentially altering its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates alpha1-adrenergic receptor activity without significant adverse effects . At higher doses, toxic effects may be observed, including potential impacts on cardiovascular function and central nervous system activity . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biotransformation. The compound undergoes metabolic processes that can affect its activity and clearance from the body . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it ensures the compound reaches its intended site of action within the cell .

Preparation Methods

The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine typically involves multiple steps. One common synthetic route includes the reaction of N-Bocpiperazine with triethylamine in acetonitrile, followed by the addition of ethylbromoacetate . The mixture is then cooled to 0°C and further processed to yield the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.

Scientific Research Applications

2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine has several scientific research applications:

Chemistry: Used in the study of alpha1-adrenergic receptors and their ligands.

Biology: Investigated for its potential role in modulating neurotransmitter systems.

Industry: Utilized in the development of new pharmacological agents targeting G-protein-coupled receptors.

Comparison with Similar Compounds

Similar compounds include trazodone, naftopidil, and urapidil, which are also alpha1-adrenergic receptor antagonists. 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine is unique due to its specific binding affinity and pharmacokinetic profile . Other similar compounds include various arylpiperazine derivatives that have been studied for their therapeutic potential .

Properties

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-25-17-9-5-3-7-15(17)22-10-12-23(13-11-22)20(24)19-18(21)14-6-2-4-8-16(14)26-19/h2-9H,10-13,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBFRXTXWAOWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C4=CC=CC=C4O3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.